Product packaging for Formamide, N-1-naphthalenyl-(Cat. No.:CAS No. 6330-51-4)

Formamide, N-1-naphthalenyl-

Cat. No.: B1596110
CAS No.: 6330-51-4
M. Wt: 171.19 g/mol
InChI Key: CGRYTQQVSFZYCI-UHFFFAOYSA-N
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Description

Significance of Formamide (B127407) Derivatives in Advanced Organic Synthesis and Mechanistic Studies

Formamide derivatives are a cornerstone of modern organic synthesis, serving as versatile intermediates, reagents, and catalysts. ontosight.ainih.gov Their importance stems from the unique reactivity of the formyl group, which can act as a protecting group for amines, a precursor to isocyanates, and a source of carbon monoxide or formyl radicals under specific conditions. In advanced organic synthesis, formamides are instrumental in the construction of complex nitrogen-containing molecules, including pharmaceuticals and natural products. ontosight.airesearchgate.net They participate in a wide array of transformations such as Vilsmeier-Haack formylation, Leuckart-Wallach reductive amination, and various cyclization reactions to form heterocyclic systems. nih.gov

From a mechanistic standpoint, formamides provide a fertile ground for studying fundamental reaction pathways. The rotational barrier around the C-N amide bond, for instance, is a classic topic in physical organic chemistry, readily investigated by techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. Furthermore, the study of formamide-catalyzed reactions, such as nucleophilic substitutions, offers insights into the role of hydrogen bonding and Lewis basicity in catalysis. acs.org Detailed mechanistic investigations, often combining kinetic studies, isotopic labeling, and computational chemistry, continue to unravel the subtle yet profound ways in which formamide derivatives influence reaction outcomes. rsc.orgacs.org

Historical Context and Evolution of Research on N-Substituted Formamides

The study of N-substituted formamides dates back to the early days of organic chemistry, with initial research focusing on their synthesis and basic reactivity. The formylation of amines, the most direct route to these compounds, has been a subject of investigation for over a century, with various reagents and conditions being explored to improve efficiency and scope. Historically, formic acid and its derivatives have been the most common formylating agents.

The evolution of research on N-substituted formamides has been driven by the broader advancements in organic chemistry. The mid-20th century saw a surge in interest in their application as intermediates in the synthesis of dyes, polymers, and pharmaceuticals. The development of new analytical techniques, particularly NMR and mass spectrometry, allowed for a more detailed characterization of these compounds and their reaction products, paving the way for more sophisticated synthetic applications. In recent decades, research has shifted towards the development of more sustainable and atom-economical synthetic methods, such as the use of carbon dioxide as a C1 source for N-formylation. rsc.org There is also a growing interest in the enzymatic synthesis and degradation of N-substituted formamides, highlighting the increasing interplay between chemistry and biology. nih.govasm.orgpnas.org

Current Research Landscape and Emerging Trends for N-1-Naphthalenyl Formamide Compounds

Current research on N-1-naphthalenyl formamide and its derivatives is multifaceted, touching upon areas from materials science to medicinal chemistry. A significant trend is the exploration of these compounds as building blocks for novel heterocyclic structures. The naphthalene (B1677914) moiety provides a rigid and extended aromatic scaffold, which can be further functionalized to create complex molecular architectures with potential applications in organic electronics or as ligands for catalysis.

Another emerging area is the investigation of the biological activities of N-1-naphthalenyl formamide derivatives. While this article will not delve into specific therapeutic applications, it is noteworthy that the naphthalenyl group is a common feature in many biologically active molecules. Researchers are exploring how modifications to the formamide group and the naphthalene ring of N-1-naphthalenyl formamide can influence its interactions with biological targets. researchgate.net Furthermore, there is ongoing research into the coordination chemistry of N-1-naphthalenyl formamide and related compounds with various metal ions, which could lead to the development of new catalysts or materials with interesting magnetic or optical properties. rsc.org

Scope and Objectives of Advanced Research on N-1-Naphthalenyl Formamide

Advanced research on N-1-naphthalenyl formamide aims to achieve a deeper understanding of its fundamental chemical properties and to leverage this knowledge for the development of new synthetic methodologies and functional molecules. Key objectives include:

Elucidation of Detailed Reaction Mechanisms: Utilizing advanced computational and experimental techniques to map out the intricate pathways of reactions involving N-1-naphthalenyl formamide, including transition states and intermediates.

Development of Novel Synthetic Applications: Expanding the synthetic utility of N-1-naphthalenyl formamide as a precursor to a wider range of functionalized naphthalenes, heterocycles, and polymers.

Exploration of Supramolecular Chemistry: Investigating the non-covalent interactions of N-1-naphthalenyl formamide, such as hydrogen bonding and π-π stacking, to design and construct novel supramolecular assemblies. researchgate.net

Investigation of Physicochemical Properties: A thorough characterization of its electronic, optical, and thermal properties to assess its potential for applications in materials science.

By focusing on these fundamental aspects, researchers aim to unlock the full potential of N-1-naphthalenyl formamide as a versatile tool in the chemist's arsenal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B1596110 Formamide, N-1-naphthalenyl- CAS No. 6330-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-naphthalen-1-ylformamide
Source PubChem
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InChI

InChI=1S/C11H9NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRYTQQVSFZYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212694
Record name Formamide, N-1-naphthalenyl-
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6330-51-4
Record name Formamide, N-1-naphthalenyl-
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Record name 6330-51-4
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Record name Formamide, N-1-naphthalenyl-
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Synthetic Methodologies for N 1 Naphthalenyl Formamide and Analogues

Direct N-Formylation Approaches

Direct N-formylation represents the most straightforward pathway to N-1-naphthalenyl formamide (B127407), involving the introduction of a formyl group onto the nitrogen atom of 1-naphthylamine (B1663977).

Amine Condensation with Formic Acid under Solvent-Free Conditions

A prevalent and environmentally conscious method for the synthesis of N-1-naphthalenyl formamide is the direct condensation of 1-naphthylamine with formic acid in the absence of a solvent. nih.govznaturforsch.com This approach is lauded for its simplicity and cost-effectiveness. researchgate.net Typically, the reaction involves heating a mixture of the amine and formic acid. nih.govresearchgate.net For instance, one procedure describes heating 1-naphthylamine in a tenfold excess of formic acid, followed by removal of the excess acid under vacuum to yield the product. researchgate.net Another study reports the successful formylation of various aromatic amines, including those with electron-donating or withdrawing groups, by heating the amine with formic acid at 80°C. nih.gov The yields for aromatic amines are generally good to excellent under these conditions. nih.gov

The reaction conditions can be optimized to enhance yield and efficiency. For example, using a reduced amount of formic acid (1.2-2.0 equivalents) in a solvent like toluene (B28343) or xylene with a Dean-Stark trap to remove water has been shown to dramatically increase the yield of the desired formamide. scispace.com

Table 1: Solvent-Free N-Formylation of Amines with Formic Acid
Amine SubstrateReaction TemperatureReaction TimeYieldReference
Substituted Aromatic Amines80 °CNot SpecifiedGood to Excellent nih.gov
1-NaphthylamineHeatedNot SpecifiedNot Specified researchgate.net
BenzylamineReflux in Toluene4-9 h98% scispace.com

Catalytic N-Formylation Strategies

To improve reaction rates and yields, various catalysts have been employed for the N-formylation of amines. These catalysts can be acidic, metallic, or based on other promoting agents.

Molecular iodine has been demonstrated as a simple, practical, and low-cost catalyst for the N-formylation of a wide variety of amines, including aromatic and aliphatic ones, under solvent-free conditions. organic-chemistry.org The reaction is typically carried out by treating the amine with formic acid and a catalytic amount of iodine (e.g., 5 mol%) at around 70°C, resulting in high efficiency and selectivity. organic-chemistry.org This method is also noted for its chemoselectivity and the preservation of stereogenic centers in chiral molecules. organic-chemistry.org

Other catalytic systems include the use of reusable ion exchange resins like Amberlite IR-120[H+], which can facilitate the reaction under microwave irradiation, often leading to completion within seconds to minutes with excellent yields. nih.gov Transition metal Lewis acids, such as ZnO, have also been utilized as catalysts for the solvent-free formylation of amines with formic acid at elevated temperatures. nih.gov Furthermore, heterogeneously catalyzed N-formylation using CO2/H2 with catalysts containing Cu2O/Cu interface sites has been shown to be effective for a range of amines. researchgate.net Zeolite A has also been used as a catalyst for the N-formylation of amines with formic acid under solvent-free conditions at room temperature. medcraveonline.com

Table 2: Catalytic N-Formylation Approaches
CatalystFormylating AgentReaction ConditionsScopeReference
Molecular Iodine (5 mol%)Formic Acid70°C, Solvent-FreeAromatic & Aliphatic Amines organic-chemistry.org
Amberlite IR-120[H+]Formic AcidMicrowave IrradiationAromatic & Aliphatic Amines nih.gov
ZnO (50 mol%)Formic Acid70°C, Solvent-FreeAromatic, Primary & Secondary Amines nih.gov
Cu2O/Cu Interface SitesCO2/H2Not SpecifiedAliphatic Primary & Secondary Amines researchgate.net
Zeolite AFormic AcidRoom Temperature, Solvent-FreeAmines medcraveonline.com

Mechanistic Studies of N-Formylation Processes

The mechanism of N-formylation generally involves the nucleophilic attack of the amine on the electrophilic carbon of the formylating agent. researchgate.net In the case of formic acid, the reaction is thought to proceed through the formation of an intermediate which then loses a molecule of water to furnish the formamide. researchgate.net When a catalyst is present, it typically activates the formylating agent. For instance, in iodine-catalyzed formylation, it is suggested that the in situ generated hydrogen iodide (HI) protonates the formic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org Similarly, acid catalysts like Amberlite IR-120[H+] or melaminetrisulfonic acid are believed to protonate formic acid, thereby activating it for the reaction. nih.gov

In catalytic systems involving CO2 and a hydrosilane, the mechanism can be more complex. Studies have shown that the reaction can proceed through the formation of a silylcarbamate intermediate, which is then reduced to the N-formylated product. acs.org The specific pathway can be influenced by the basicity of the amine and the presence of a catalyst. acs.org

Indirect Synthesis via Precursors and Subsequent Transformation

N-1-Naphthalenyl formamide can also be synthesized indirectly, starting from more complex precursors that are subsequently transformed into the desired formamide.

Utilization of N-Naphthalen-1-ylpropanamide as a Precursor

While direct searches did not yield specific examples of synthesizing N-1-naphthalenyl formamide from N-naphthalen-1-ylpropanamide, the general principle of amide transformation could potentially be applied. Such a transformation would likely involve a de-ethylation or a more complex rearrangement, which is not a commonly reported or straightforward synthetic route for this specific compound.

Derivatization from N-1-Naphthyl-3-oxobutanamide

Research has shown that N-1-naphthyl-3-oxobutanamide can serve as a precursor in the synthesis of various heterocyclic compounds. researchgate.net In one study, the reaction of an aminothieno[2,3-b]pyridine derivative (synthesized from N-1-naphthyl-3-oxobutanamide) with formamide resulted in the formation of a pyridothienopyrimidine derivative. researchgate.net This indicates that the formamide molecule can participate in cyclization reactions with complex precursors containing the N-1-naphthyl moiety. Although this does not represent a direct synthesis of N-1-naphthalenyl formamide itself, it demonstrates the utility of related precursors in building more complex structures where a formamide or a derivative thereof is incorporated.

Another synthetic pathway involves the catalytic hydrogenation of 1-naphthylisocyanate. prepchem.com This reaction, when carried out with a suitable catalyst, yields N-1-naphthalenyl formamide in high yield after recrystallization. prepchem.com

Green Chemistry Approaches in N-1-Naphthalenyl Formamide Synthesis

The synthesis of N-aryl formamides, including N-1-naphthalenyl formamide, has been an area of significant research, with a growing emphasis on the development of environmentally benign and sustainable methodologies. Green chemistry principles, such as the use of non-toxic reagents, solvent-free conditions, and energy-efficient processes, are increasingly being applied to the production of these important chemical intermediates.

Solvent-Free Reaction Development

Solvent-free reactions represent a cornerstone of green chemistry, aiming to reduce the environmental impact associated with volatile organic compounds (VOCs). Several innovative approaches have been developed for the N-formylation of amines, including 1-naphthylamine, that eliminate the need for conventional solvents.

One straightforward and efficient method involves the direct reaction of aromatic amines with formic acid under solvent-free conditions. aun.edu.eg This approach, often facilitated by refluxing the neat reactants, provides a simple procedure for synthesizing various N-formamides. aun.edu.eg To enhance the efficiency of this reaction, catalytic amounts of certain reagents can be employed. For instance, the use of sodium formate (B1220265) in formic acid under solvent-free conditions has been shown to be a remarkably simple and environmentally benign process for the N-formylation of primary and secondary amines, including 1-naphthyl amine, at room temperature. researchgate.net

Ultrasound irradiation has also emerged as a powerful tool for promoting solvent- and catalyst-free N-formylation of amines at room temperature. academie-sciences.fr This technique offers several advantages, including milder reaction conditions, shorter reaction times, high yields, and a simplified work-up, thereby minimizing waste generation. academie-sciences.fr

While not strictly solvent-free, the use of deep eutectic solvents (DESs) offers a green alternative to traditional organic solvents. DESs, such as those based on choline (B1196258) chloride and zinc chloride, can act as both the solvent and catalyst, providing a reusable and efficient medium for the N-formylation of anilines with formamide. nih.gov This method presents a simple, mild, and green protocol for producing a wide range of formanilides. nih.gov

The following table summarizes the key findings from studies on solvent-free synthesis of N-aryl formamides.

Reaction SystemSubstratesConditionsYield (%)Reference
Formic AcidAromatic aminesSolvent-free, reflux50-80 aun.edu.eg
Formic Acid / Sodium Formate1-Naphthyl amineSolvent-free, room temp.High researchgate.net
Formic AcidAniline (B41778)Ultrasound, solvent-free, catalyst-free, room temp.High academie-sciences.fr
Formamide / [ChCl][ZnCl2]2Aniline derivatives80 °C88-90 nih.gov

Mechanochemical Synthesis Protocols

Mechanochemistry, which involves chemical transformations induced by mechanical energy, has been established as a green and sustainable tool for organic synthesis. beilstein-journals.org This approach often avoids the use of bulk solvents and can lead to faster reactions and different product selectivities compared to solution-based methods. beilstein-journals.orgcardiff.ac.uk

The N-formylation of amines, including the synthesis of N-(1-Naphthyl)formamide, has been successfully achieved using mechanochemical protocols. beilstein-journals.org In one study, the reaction of 1-naphthylamine with formic acid, promoted by imidazole, under ball-milling conditions yielded the desired formamide in a satisfactory yield. beilstein-journals.org This methodology highlights the potential of mechanochemistry to facilitate the synthesis of N-aryl formamides in a solvent-free manner. beilstein-journals.org

Mechanochemical methods are particularly advantageous for their ability to activate solid reagents through mechanical stress, leading to intimate mixing at the molecular level. acs.org This can be particularly useful for reactions involving solid substrates, potentially leading to more efficient transformations. The development of mechanochemical protocols for N-formylation aligns with the principles of green chemistry by reducing solvent waste and energy consumption associated with heating. beilstein-journals.org

The table below details the results of a mechanochemical approach to N-formamide synthesis.

SubstrateReagentsConditionsYield (%)Reference
1-NaphthylamineFormic acid, ImidazoleBall-millingSatisfying beilstein-journals.org
p-MethoxyanilineFormic acid, ImidazoleBall-milling>71 beilstein-journals.org

Scale-Up Considerations and Industrial Relevance in N-1-Naphthalenyl Formamide Production

The industrial production of N-aryl formamides, including N-1-naphthalenyl formamide, requires careful consideration of scalability, cost-effectiveness, and process safety. While specific large-scale production data for N-1-naphthalenyl formamide is not extensively published, insights can be drawn from the industrial synthesis of related compounds like formanilide (B94145) and the precursor, 1-naphthylamine.

The traditional industrial method for producing formanilide often involves the reaction of aniline with formic acid. google.com However, this can be a balanced reaction requiring the continuous removal of water, which can add complexity and cost to the process. google.com An alternative, patented method suitable for industrial production utilizes the reaction of aniline with dimethylformamide in the presence of an acetic acid catalyst, which avoids the use of large amounts of anhydrous formic acid and simplifies the operation. google.com Such a process could potentially be adapted for the large-scale synthesis of N-1-naphthalenyl formamide.

The synthesis of formamides from carbon dioxide has also been explored at a miniplant scale, demonstrating the potential for continuous production. acs.org This process involves a two-step concept with a high-pressure hydrogenation of CO2 followed by a reactive distillation, which could be a viable route for industrial-scale formamide synthesis. acs.org

The industrial availability of the starting material, 1-naphthylamine, is a critical factor. Industrial-scale production of 1-naphthylamine is typically achieved through the reduction of 1-nitronaphthalene. google.com The availability of this precursor from commercial suppliers in bulk quantities suggests that the raw materials for N-1-naphthalenyl formamide production are accessible for larger-scale operations. tcichemicals.com The commercial listing of N-(1-Naphthyl)formamide by chemical suppliers, with options for bulk inquiry and custom synthesis, further indicates its relevance and demand in the chemical industry. tcichemicals.comsigmaaldrich.comvwr.com

Key considerations for the scale-up of N-1-naphthalenyl formamide production include:

Raw Material Cost and Availability: The price and supply of 1-naphthylamine and the formylating agent are primary economic drivers.

Reaction Efficiency and Selectivity: High-yielding and selective reactions are crucial to minimize waste and purification costs.

Process Safety: Handling of reagents and managing reaction exotherms are critical safety considerations at an industrial scale.

Environmental Impact: Minimizing waste and the use of hazardous materials is increasingly important for industrial chemical processes.

Product Purification: The development of efficient and scalable purification methods is essential to meet the required product specifications.

The adoption of green chemistry approaches, such as solvent-free or mechanochemical methods, in the industrial production of N-1-naphthalenyl formamide could offer significant advantages in terms of reduced environmental impact and potentially lower production costs.

Reaction Mechanisms and Reactivity of N 1 Naphthalenyl Formamide Derivatives

Fundamental Amide Reactivity Studies

The formamide (B127407) group in N-1-naphthalenyl formamide exhibits characteristic amide reactivity, participating in nucleophilic substitution and proton transfer processes.

The formamide moiety in N-1-naphthalenyl formamide can undergo nucleophilic substitution reactions, although the nitrogen atom's lone pair delocalization into the carbonyl group reduces its nucleophilicity compared to amines. chemistryviews.org The reactivity is further influenced by the steric hindrance imposed by the 1-naphthalenyl group.

Nucleophilic attack can occur at the carbonyl carbon, which is electrophilic. This can lead to the addition of a nucleophile and subsequent tetrahedral intermediate formation. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. For instance, hydrolysis of the amide bond to yield 1-naphthylamine (B1663977) and formic acid can proceed via nucleophilic attack of water or hydroxide (B78521) ion at the carbonyl carbon. nih.gov

Formamides can also act as catalysts in nucleophilic substitution reactions of alcohols. In these cases, the formamide is thought to activate the substrate, facilitating the substitution. researchgate.net While specific studies on N-1-naphthalenyl formamide as a catalyst are not prevalent, its potential to act in a similar manner can be inferred from the general reactivity of formamides.

The N-H proton of N-1-naphthalenyl formamide can be deprotonated by a strong base, forming an amide anion. This anion is a more potent nucleophile than the neutral amide and can participate in various substitution reactions.

Proton transfer is a fundamental process in the chemistry of N-1-naphthalenyl formamide. The amide group contains both a weakly acidic proton on the nitrogen atom and a weakly basic oxygen atom. libretexts.org The acidity of the N-H proton is enhanced relative to amines due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org

In the presence of a base, the N-H proton can be abstracted to form the corresponding amide anion. Conversely, in the presence of a strong acid, the carbonyl oxygen can be protonated, forming a resonance-stabilized cation. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

The crystal structure of N-(1-Naphthyl)formamide reveals intermolecular N—H⋯O hydrogen bonds, which are a direct manifestation of proton transfer interactions in the solid state. researchgate.net In solution, the extent and dynamics of proton transfer are influenced by the solvent's properties, such as its polarity and hydrogen-bonding capabilities.

N-1-Naphthalenyl Formamide as a Carbonyl Precursor

A significant aspect of the reactivity of N-1-naphthalenyl formamide is its ability to serve as a carbonyl surrogate, particularly in multi-component reactions. This circumvents the use of potentially unstable or volatile aldehydes.

N-formamides can act as carbonyl precursors in the Passerini three-component reaction (P-3CR), which typically involves an isocyanide, a carboxylic acid, and a carbonyl compound to form α-acyloxycarboxamides. A protocol has been developed for the catalytic synthesis of these adducts using N-formamides in the presence of an acid catalyst.

A plausible reaction mechanism involves the following steps:

Activation of the N-formamide by the acid catalyst.

Nucleophilic attack of the isocyanide on the activated formamide, forming a nitrilium intermediate.

Attack of the carboxylate on the nitrilium intermediate.

An acyl transfer and subsequent Mumm rearrangement to yield the final α-acyloxycarboxamide product.

This methodology has been demonstrated with various heterocyclic N-formamides and 1-naphthylisocyanide, suggesting the applicability of N-1-naphthalenyl formamide as a substrate in similar transformations.

Below is a table summarizing the results of a study on the Passerini reaction utilizing various heterocyclic N-formamides as carbonyl precursors with benzoic acid and 1-naphthylisocyanide. This data illustrates the general applicability of the method.

EntryN-FormamideTime (min)Yield (%)
14-Formamidopyridine1098
23-Formamidopyridine1595
32-Formamidopyridine2092
4N-formylpiperidine2585
5N-formylmorpholine3088

The success of N-formamides in the Passerini reaction suggests their potential as carbonyl surrogates in other isocyanide-based multi-component reactions (I-MCRs). MCRs are highly efficient for generating molecular diversity and have significant applications in medicinal chemistry and drug discovery. The ability to use stable, solid N-formamides in place of volatile aldehydes is a significant advantage.

For instance, the Ugi four-component reaction, which involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, could potentially be adapted to use N-1-naphthalenyl formamide as the carbonyl component. Further research in this area could expand the synthetic utility of this compound.

Cleavage and Rearrangement Mechanisms

The cleavage of the formamide bond and rearrangement of the molecule are important reactions of N-1-naphthalenyl formamide.

The most common cleavage reaction is hydrolysis, which can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. A patent describes the hydrolysis of a related compound, N-methyl-N-(1-naphthylmethyl)-formamide, using aqueous sulfuric acid to yield the corresponding amine. google.com

Photochemical reactions can also induce cleavage and rearrangement in aryl amides. The photo-Fries rearrangement, for example, involves the migration of the acyl group to the aromatic ring. acs.org While specific studies on the photochemical rearrangement of N-1-naphthalenyl formamide are scarce, the general principles of aryl amide photochemistry suggest that such transformations are plausible. Photochemical cleavage of a C=C bond in a vinylogous nitroaryl system has been shown to produce N-formyl amides, indicating another potential pathway for the formation and cleavage of such functionalities under specific conditions. nih.govbeilstein-journals.org

Thermal decomposition of formamides can also lead to cleavage. Studies on the thermal decomposition of related azo formamides have shown the evolution of gases like nitrogen and carbon monoxide, and the formation of various solid residues. researchgate.netrsc.org The specific products of the thermal decomposition of N-1-naphthalenyl formamide would depend on the conditions, but cleavage of the C-N and C=O bonds is expected.

C-N Bond Cleavage Mechanisms in Formamide Derivatives

The cleavage of the C-N bond in N-aryl amides like N-1-naphthalenyl formamide is a challenging transformation due to the resonance stabilization of the amide bond. However, this cleavage can be induced under various catalytic conditions. Transition-metal catalysis, particularly with nickel, has been shown to be effective for the activation and cleavage of the C(aryl)-N bond in N-aryl amides. This process typically involves the oxidative addition of the C-N bond to a low-valent metal center.

Furthermore, C-N bond cleavage in formamides can be a key step in certain synthetic transformations. For instance, formamides can serve as amino group sources in oxidative coupling reactions under metal-free conditions, implying a C-N bond scission event. While specific studies on N-1-naphthalenyl formamide are scarce, it is reasonable to infer that similar principles of transition-metal-catalyzed activation would apply, potentially influenced by the electronic properties and steric bulk of the naphthalene (B1677914) ring.

Deoxygenative vs. Deaminative Hydrogenation Pathways

The catalytic hydrogenation of formamides presents two primary competing reaction pathways: deoxygenative and deaminative hydrogenation. These pathways are dictated by the initial bond cleavage event at the formamide moiety. nih.gov

Deoxygenative Hydrogenation (C-O Bond Cleavage): This pathway results in the formation of N-methylated amines. The mechanism is believed to proceed through the formation of an imine intermediate, which is subsequently hydrogenated. frontiersin.org

Deaminative Hydrogenation (C-N Bond Cleavage): This pathway leads to the formation of methanol (B129727) and the corresponding primary amine (in this case, 1-naphthylamine). This route is thought to involve a hemiaminal intermediate. frontiersin.org

The selectivity between these two pathways is highly dependent on the catalyst and reaction conditions. Research on various formamides has shown that the addition of a basic additive can shift the selectivity towards deaminative hydrogenation. frontiersin.org The base is proposed to deprotonate the hemiaminal intermediate, thereby favoring the C-N cleavage pathway. frontiersin.org

The general mechanism for these competing pathways is illustrated below:

Competing Hydrogenation Pathways of FormamidesA simplified scheme illustrating the divergence between deoxygenative and deaminative hydrogenation pathways for a generic formamide, proceeding through a common hemiaminal intermediate.

While no specific data for the hydrogenation of N-1-naphthalenyl formamide is available, the general principles suggest that by carefully selecting the catalyst and additives, one could selectively favor either the formation of N-methyl-1-naphthylamine (deoxygenative) or 1-naphthylamine and methanol (deaminative).

Interaction with Electrophiles and Nucleophiles

The N-1-naphthalenyl formamide molecule possesses multiple sites for interaction with both electrophiles and nucleophiles.

Interaction with Electrophiles: The formamide group can be activated by strong electrophiles. A classic example is the Vilsmeier-Haack reaction , where a substituted formamide reacts with phosphorus oxychloride to form a highly electrophilic Vilsmeier reagent (a chloroiminium ion). wikipedia.orgcambridge.orgnrochemistry.com This reagent can then be used to formylate electron-rich aromatic compounds. In the context of N-1-naphthalenyl formamide, it can itself act as the formamide component to generate the Vilsmeier reagent.

Another important reaction involving intramolecular electrophilic attack is the Bischler-Napieralski reaction . This reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride to form dihydroisoquinolines. organic-chemistry.orgnrochemistry.comwikipedia.org While N-1-naphthalenyl formamide itself is not the typical substrate for this reaction, a derivative such as N-(2-(1-naphthyl)ethyl)acetamide could undergo such a cyclization, where the amide carbonyl is activated by the electrophilic reagent, followed by attack from the electron-rich naphthalene ring.

Interaction with Nucleophiles: The carbonyl carbon of the formamide group is electrophilic and can be attacked by nucleophiles. However, amides are generally less reactive towards nucleophiles than other carbonyl compounds like esters or acid chlorides. Strong nucleophiles or catalytic activation are typically required to promote reactions at the carbonyl center. Transamidation reactions, where the amino group of the amide is displaced by another amine, can occur, often under catalytic conditions. rsc.org

Stereochemical Aspects of N-1-Naphthalenyl Formamide Reactions

There is a lack of specific research on the stereochemical aspects of reactions involving N-1-naphthalenyl formamide. However, general principles of stereochemistry in organic reactions would apply.

If N-1-naphthalenyl formamide were to participate in a reaction that creates a new stereocenter, the potential for stereoselectivity would depend on the reaction mechanism and the presence of any chiral reagents or catalysts. For instance, in a hypothetical catalytic hydrogenation of a derivative of N-1-naphthalenyl formamide containing a prochiral center, the use of a chiral catalyst could lead to the formation of one enantiomer or diastereomer in excess.

In reactions where the N-1-naphthalenyl group itself might influence the stereochemical outcome, its significant steric bulk would be a key factor. It could act as a directing group, favoring attack from the less hindered face of a reacting molecule. However, without specific experimental data, any discussion on stereochemical control remains speculative.

Advanced Spectroscopic Characterization and Structural Elucidation of N 1 Naphthalenyl Formamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a primary tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides fundamental information about the structure of N-1-naphthalenyl formamide (B127407). The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each nucleus. pitt.edu

In the ¹H NMR spectrum, the formyl proton (CHO) is expected to appear significantly downfield, typically in the range of δ 8.0-8.5 ppm, due to the electron-withdrawing nature of the adjacent carbonyl group. The amide proton (N-H) signal is also found downfield, and its position can be variable, often appearing between δ 8.5 and 9.5 ppm. The seven protons on the naphthalene (B1677914) ring produce a complex series of signals in the aromatic region, generally between δ 7.4 and 8.2 ppm. The specific splitting patterns and chemical shifts within this region are crucial for confirming the 1-position substitution on the naphthyl ring system.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the formamide group is highly deshielded and typically resonates at approximately δ 160-165 ppm. The ten carbons of the naphthalenyl ring generate a set of signals in the aromatic region, usually between δ 115 and 135 ppm. Distinguishing between the protonated and quaternary carbons can be facilitated by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Formyl-H8.0 - 8.5-
N-H8.5 - 9.5-
Naphthalenyl-H7.4 - 8.2-
Carbonyl-C-160 - 165
Naphthalenyl-C-115 - 135

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-1-Naphthalenyl Formamide. Note: Exact values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of molecules like N-1-naphthalenyl formamide by revealing correlations between different nuclei. sdsu.eduscience.govyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu For N-1-naphthalenyl formamide, a COSY spectrum would reveal the connectivity of the protons within the naphthalene ring, allowing for the assignment of adjacent protons and confirming the substitution pattern. sdsu.eduunifr.ch

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons (¹J-coupling). sdsu.eduuvic.ca This is invaluable for assigning the signals of the protonated carbons in the naphthalenyl ring by linking them to their corresponding, more easily assigned, proton signals. sdsu.eduuvic.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J-coupling). sdsu.eduuvic.ca This powerful technique is crucial for piecing together the entire molecular structure. For instance, an HMBC spectrum would show a correlation between the formyl proton and the carbonyl carbon, and between the N-H proton and the C1 carbon of the naphthalene ring, thus confirming the connectivity of the formamide group to the naphthyl moiety. sdsu.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. springernature.comnih.govresearchgate.net For N-1-naphthalenyl formamide, with the chemical formula C₁₁H₉NO, the theoretical exact mass is approximately 171.0684 Da. HRMS can confirm this mass with high precision (typically within 5 ppm), providing strong evidence for the compound's elemental composition. springernature.com

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions, which provides detailed structural information. wikipedia.orgnih.govnih.gov In the MS/MS analysis of N-1-naphthalenyl formamide, the molecular ion (m/z ≈ 171) would be selected and fragmented. A characteristic and dominant fragmentation pathway would be the loss of the formyl group (CHO•, 29 Da), resulting in a major fragment ion corresponding to the 1-aminonaphthalene cation at m/z ≈ 142. This fragmentation pattern is highly diagnostic for the N-formyl structure attached to the naphthalene core.

Technique Information Provided Expected Value / Observation
HRMSElemental CompositionC₁₁H₉NO
HRMSExact Mass (Monoisotopic)~171.0684 Da
MS/MSKey Fragmentation PathwayLoss of the formyl group (CHO)
MS/MSMajor Product Ion (m/z)~142 ([C₁₀H₈N]⁺)

Table 2: Expected Mass Spectrometry Data for N-1-Naphthalenyl Formamide.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. ias.ac.inspectroscopyonline.com

For N-1-naphthalenyl formamide, the IR spectrum would show several characteristic absorption bands. A prominent feature is the N-H stretching vibration, typically appearing as a sharp band in the region of 3300-3200 cm⁻¹. The C=O stretching vibration of the secondary amide group (Amide I band) is expected to be a very strong absorption between 1690 and 1650 cm⁻¹. The N-H bending vibration (Amide II band), which is coupled with C-N stretching, typically appears in the 1550-1510 cm⁻¹ range. Vibrations associated with the naphthalene ring include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. spectroscopyonline.comresearchgate.netsemanticscholar.org The symmetric vibrations of the naphthalenyl ring system are often strong in the Raman spectrum, providing further confirmation of the aromatic structure.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical IR Intensity
N-H StretchAmide N-H3300 - 3200Medium to Strong
Aromatic C-H StretchNaphthyl C-H3100 - 3000Medium
C=O Stretch (Amide I)Amide C=O1690 - 1650Strong
Aromatic C=C StretchNaphthyl C=C1600 - 1450Medium to Strong
N-H Bend (Amide II)Amide N-H / C-N1550 - 1510Medium to Strong

Table 3: Key Infrared Absorption Frequencies for N-1-Naphthalenyl Formamide.

Characterization of Key Functional Groups

The molecular structure of N-1-naphthalenyl formamide comprises a naphthalene ring system linked to a formamide group. Spectroscopic methods are essential for identifying and characterizing the key functional groups within the molecule, namely the N-H (amine), C=O (carbonyl), and the aromatic C-H and C=C bonds of the naphthalene moiety.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose. In IR spectroscopy, the stretching vibrations of the N-H and C=O groups give rise to characteristic absorption bands. The N-H stretching frequency is sensitive to hydrogen bonding, while the C=O stretching frequency provides information about the electronic environment of the carbonyl group. Aromatic C-H and C=C stretching and bending vibrations confirm the presence of the naphthalene ring. nih.gov

Proton and Carbon-13 NMR spectroscopy further elucidates the structure by providing information on the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts and coupling constants of the protons on the naphthalene ring and the formyl proton help to confirm the connectivity and conformation of the molecule.

Hydrogen Bonding Network Analysis in Crystalline and Solution States

Hydrogen bonding plays a crucial role in determining the structure and properties of N-1-naphthalenyl formamide in both the solid and solution states. The formamide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of intermolecular hydrogen bonds. nih.gov

In the crystalline state, these interactions are pivotal in establishing the packing arrangement of the molecules. researchgate.net The N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex networks. nih.govmdpi.com The strength and geometry of these hydrogen bonds can be investigated using X-ray diffraction and solid-state NMR spectroscopy.

In solution, the hydrogen bonding behavior of N-1-naphthalenyl formamide is influenced by the nature of the solvent. In non-polar solvents, intermolecular hydrogen bonding between solute molecules may persist. However, in polar, protic solvents, there will be competition between solute-solute and solute-solvent hydrogen bonding. Techniques such as concentration-dependent and temperature-dependent NMR and IR spectroscopy can be used to study these equilibria and the thermodynamics of hydrogen bond formation.

X-ray Crystallography for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction provides a definitive determination of the three-dimensional molecular structure and crystal packing of N-1-naphthalenyl formamide in the solid state. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry.

The crystal structure of N-1-naphthalenyl formamide reveals that the molecule is not entirely planar. The formamide group is twisted relative to the plane of the naphthalene ring. The crystal belongs to the orthorhombic space group P212121, with four molecules per unit cell. researchgate.net

Analysis of Bond Lengths, Angles, and Dihedral Angles

Crystallographic data for N-1-naphthalenyl formamide shows that the bond lengths and angles within the naphthalene ring are consistent with those of other naphthalene derivatives. researchgate.netresearchgate.net The C-N and C=O bond lengths of the formamide group are also within the expected ranges. A key structural feature is the torsion angle between the naphthalene ring and the formamide group, which indicates a significant deviation from planarity. researchgate.net

Below is a table summarizing selected crystallographic data for N-1-naphthalenyl formamide.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)4.4639 (2)
b (Å)11.8463 (3)
c (Å)15.8514 (4)
Z4
C2—C1—N1—C11 Torsion Angle (°)53.0 (2)

Data sourced from Omondi et al. (2007). researchgate.net

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing of N-1-naphthalenyl formamide is stabilized by a combination of intermolecular forces, including N-H···O hydrogen bonds and π-π stacking interactions. researchgate.net The N-H···O hydrogen bonds link the molecules into chains along the crystallographic a-axis. researchgate.net

Photoelectron Spectroscopy and Ionization Energy Studies

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules. By irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons, one can determine the ionization energies corresponding to the removal of electrons from different molecular orbitals.

The photoelectron spectrum of N-1-naphthalenyl formamide would exhibit bands corresponding to the ionization of electrons from the π-orbitals of the naphthalene ring, the lone pair orbitals on the oxygen and nitrogen atoms of the formamide group, and the σ-orbitals of the molecular framework. Theoretical calculations can aid in the assignment of these bands to specific molecular orbitals.

Dissociative Photoionization Mechanisms

When a molecule is ionized by a photon with sufficient energy, it can lead to the fragmentation of the resulting molecular ion. This process, known as dissociative photoionization, can be studied using techniques such as mass spectrometry coupled with a tunable photon source. nih.govcsu.edu.au

For N-1-naphthalenyl formamide, several dissociative photoionization pathways are possible. The fragmentation patterns would depend on the energy of the ionizing photons and the stability of the resulting fragment ions and neutral species. ru.nl Potential fragmentation pathways could involve the cleavage of the C-N bond connecting the naphthalene and formamide moieties, or the loss of small neutral molecules such as CO or HNC from the formamide group. The study of these mechanisms provides fundamental insights into the photochemistry and stability of the molecule in its ionized state. aps.org

Threshold Photoelectron Spectroscopy (TPES) Analysis

Threshold Photoelectron Spectroscopy (TPES) is a powerful technique for determining the ionization energies of molecules and providing insight into the vibrational structure of the resulting cations. This method utilizes a tunable photon source to ionize molecules at their ionization threshold, and only electrons with nearly zero kinetic energy (threshold electrons) are detected. The resulting spectrum plots the intensity of these threshold electrons as a function of photon energy, yielding precise adiabatic ionization energies and vibrational frequencies for the molecular cation.

The ionization energies for the trans- and cis- isomers of formanilide (B94145) were determined to be 67,408 ± 5 cm⁻¹ and 67,710 ± 5 cm⁻¹, respectively. rsc.org This indicates that the trans- conformer is the lower energy state in the cation. For N-1-naphthalenyl formamide, it is anticipated that the ionization energy would be slightly lower than that of formanilide. This is due to the more extensive π-system of the naphthalene group compared to the phenyl group, which would lead to greater stabilization of the positive charge in the cation.

The TPES spectra of formanilide reveal distinct vibrational progressions upon ionization. For the trans- isomer, the dominant vibrational modes excited are the in-plane side-arm bend at 211 cm⁻¹ and the amide stretch at 952 cm⁻¹. rsc.org In contrast, the spectrum of the cis- isomer is characterized by the out-of-plane side-arm bend at 80 cm⁻¹ and the C₁–N torsion at 126 cm⁻¹. rsc.org

Based on these findings for formanilide, a hypothetical TPES analysis of N-1-naphthalenyl formamide would be expected to yield valuable information regarding its cationic states and vibrational structure. The table below presents the experimentally determined vibrational frequencies for the cationic states of trans- and cis- formanilide, which can serve as a reference for the anticipated vibrational modes in the TPES of N-1-naphthalenyl formamide.

Table 1: Dominant Cationic Vibrational Frequencies of Formanilide Isomers from ZEKE Spectroscopy

Isomer Vibrational Mode Frequency (cm⁻¹)
trans-Formanilide In-plane side-arm bend 211
Amide stretch 952
cis-Formanilide Out-of-plane side-arm bend 80

UV-Vis Spectroscopy and Solvatochromic Investigations

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For N-aryl amides such as N-1-naphthalenyl formamide, the electronic spectrum is typically characterized by absorptions arising from π-π* transitions within the aromatic naphthalene ring system and n-π* transitions associated with the non-bonding electrons of the amide group.

Solvatochromism, the change in the position, intensity, and shape of absorption bands with a change in the solvent polarity, is a key phenomenon observed in the UV-Vis spectra of polar molecules. This effect can provide insights into the nature of the electronic transitions and the intermolecular interactions between the solute and solvent molecules.

While a dedicated study on the solvatochromism of N-1-naphthalenyl formamide is not extensively documented, the behavior of related N-aryl amides and naphthalimide derivatives can be used to infer its properties. For these types of compounds, a positive solvatochromism is often observed for π-π* transitions, meaning the absorption maximum (λmax) shifts to longer wavelengths (a red shift) as the solvent polarity increases. This is due to the greater stabilization of the more polar excited state in polar solvents. Conversely, n-π* transitions often exhibit a blue shift with increasing solvent polarity.

The following interactive data table illustrates a hypothetical solvatochromic investigation of N-1-naphthalenyl formamide, with expected λmax values for the principal π-π* transition in a range of solvents with varying polarities. The expected trend is a red shift with increasing solvent polarity.

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) for the π-π Transition of N-1-Naphthalenyl Formamide in Various Solvents*

Solvent Dielectric Constant (ε) λmax (nm)
Hexane 1.88 310
Dioxane 2.21 315
Chloroform 4.81 320
Tetrahydrofuran 7.58 325
Dichloromethane 8.93 328
Acetone 20.7 335
Ethanol 24.6 340
Acetonitrile 37.5 342
Dimethyl Sulfoxide 46.7 345

Electronic Absorption Spectra and Tautomerism

The electronic absorption spectrum of N-1-naphthalenyl formamide is not only influenced by the solvent but also by the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, and for amides, the most common form of tautomerism is the amide-iminol equilibrium.

The amide form is generally the more stable tautomer. However, the iminol form can be present in equilibrium, and its concentration can be influenced by factors such as solvent, temperature, and pH. The two tautomeric forms of N-1-naphthalenyl formamide are depicted below:

Figure 1: Amide-Iminol Tautomerism in N-1-Naphthalenyl Formamide

The amide and iminol tautomers have distinct electronic structures and would therefore exhibit different absorption spectra. The amide form, with its carbonyl group, will have the characteristic n-π* and π-π* transitions. The iminol form, containing a C=N double bond and a hydroxyl group, would have its own set of π-π* transitions at different wavelengths.

The presence of the iminol tautomer in a sample of N-1-naphthalenyl formamide could be detected by the appearance of new absorption bands in the UV-Vis spectrum that are not attributable to the amide form. The relative intensities of the absorption bands for the two tautomers would be proportional to their equilibrium concentrations. Changes in the absorption spectrum with variations in solvent or temperature could indicate a shift in the tautomeric equilibrium.

Table of Compounds Mentioned

Compound Name Synonyms Chemical Formula
Formamide, N-1-naphthalenyl- N-(1-Naphthyl)formamide C₁₁H₉NO
Formanilide N-Phenylformamide C₇H₇NO
Naphthalimide 1H-Benz[de]isoquinoline-1,3(2H)-dione C₁₂H₇NO₂
Hexane C₆H₁₄
Dioxane 1,4-Dioxane C₄H₈O₂
Chloroform Trichloromethane CHCl₃
Tetrahydrofuran THF C₄H₈O
Dichloromethane Methylene chloride CH₂Cl₂
Acetone 2-Propanone C₃H₆O
Ethanol Ethyl alcohol C₂H₅OH
Acetonitrile Methyl cyanide C₂H₃N
Dimethyl Sulfoxide DMSO C₂H₆OS

Computational Chemistry and Theoretical Investigations of N 1 Naphthalenyl Formamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study the electronic and structural properties of molecules like N-1-naphthalenyl formamide (B127407).

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For N-1-naphthalenyl formamide, DFT calculations would seek to find the most stable arrangement of its atoms in the gas phase, which can then be compared to experimental solid-state data obtained from X-ray crystallography.

Experimental crystallographic studies have precisely determined the molecular geometry of N-1-naphthalenyl formamide, revealing key bond lengths and angles. In a typical DFT study, a functional such as B3LYP with a basis set like 6-311G(d,p) would be used to theoretically calculate these parameters. The goal of such a calculation is to reproduce the experimental values, thereby validating the computational model for further analysis of properties that are difficult to measure experimentally.

Selected Experimental Bond Lengths for N-1-Naphthalenyl Formamide
BondLength (Å)
O1—C111.226 (2)
N1—C11.425 (2)
N1—C111.341 (2)
C1—C21.365 (3)
C1—C91.422 (2)
Selected Experimental Bond Angles for N-1-Naphthalenyl Formamide
AngleDegrees (°)
C1—N1—C11128.80 (15)
O1—C11—N1124.60 (16)
N1—C1—C2122.99 (15)
N1—C1—C9117.48 (14)
C2—C1—C9119.53 (16)

Data sourced from Acta Crystallographica Section E, 2007, E63, o714-o716.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations are crucial for assigning specific vibrational modes to the peaks observed in experimental spectra. The calculations not only confirm the optimized structure as a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a detailed picture of the molecule's dynamic behavior.

For N-1-naphthalenyl formamide, key vibrational modes would include the N-H stretch, the C=O (amide I) stretch, the N-H bend (amide II), and various C-H and C-C stretching and bending modes associated with the naphthalene (B1677914) ring. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled to improve correlation with experimental data.

Illustrative Table of Calculated Vibrational Frequencies and Their Assignments
Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)Description
N-H Stretch3400-3500Stretching of the nitrogen-hydrogen bond in the formamide group.
Aromatic C-H Stretch3000-3100Stretching of the carbon-hydrogen bonds on the naphthalene ring.
C=O Stretch (Amide I)1690-1750Stretching of the carbonyl double bond, a characteristic amide band.
N-H Bend (Amide II)1550-1620In-plane bending of the N-H bond coupled with C-N stretching.
Aromatic C=C Stretch1400-1600Stretching vibrations of the carbon-carbon bonds within the aromatic ring system.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate potential.

For N-1-naphthalenyl formamide, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. This region is the primary site for hydrogen bonding and electrophilic interactions. Conversely, the most positive potential (blue) would be found around the amide hydrogen (N-H), making it the primary site for nucleophilic attack and hydrogen bond donation. The naphthalene ring would exhibit a region of intermediate to slightly negative potential, characteristic of an electron-rich aromatic system.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In N-1-naphthalenyl formamide, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring system, indicating that this part of the molecule is the main center of nucleophilicity. The LUMO would likely have significant contributions from the formyl group, particularly the π* orbital of the carbonyl group, making it the center of electrophilicity.

Key Parameters from Frontier Molecular Orbital Analysis
ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyE_HOMOIndicates electron-donating ability (nucleophilicity).
Lowest Unoccupied Molecular Orbital EnergyE_LUMOIndicates electron-accepting ability (electrophilicity).
HOMO-LUMO Energy GapΔERelates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Ab Initio and Post-Hartree-Fock Methods

Ab initio (from first principles) and post-Hartree-Fock methods are computationally more demanding than DFT but can offer higher accuracy for certain systems, particularly where electron correlation effects are significant. These methods are often used as benchmarks for DFT results.

Energy Minimization and Conformational Analysis

While DFT is excellent for geometry optimization, methods like Møller-Plesset perturbation theory (e.g., MP2) are frequently employed for highly accurate energy calculations and conformational analysis. For N-1-naphthalenyl formamide, conformational flexibility exists primarily around the C(naphthyl)–N bond. Rotation around this bond can lead to different conformers with varying orientations of the formyl group relative to the bulky naphthalene ring.

A conformational analysis would involve calculating the relative energies of these different rotational isomers (rotamers) to identify the global energy minimum and the energy barriers to rotation. This analysis helps to understand which conformation is most prevalent under given conditions and provides insight into the molecule's dynamic behavior in solution. The results of such an analysis would be compared with the solid-state conformation determined by X-ray crystallography to assess the influence of crystal packing forces on the molecular structure. For instance, calculations might reveal that a non-planar conformer is the most stable in the gas phase, while the planar structure observed in the crystal is a result of intermolecular hydrogen bonding.

Reaction Pathway Elucidation and Transition State Characterization

The elucidation of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry, providing insights into the mechanisms and kinetics of chemical reactions. These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations to map the potential energy surface of a reaction. nih.gov By identifying the lowest energy path from reactants to products, chemists can determine the reaction mechanism, identify intermediate structures, and characterize the transition state—the highest energy point along the reaction coordinate.

While specific studies on the reaction pathways of N-1-naphthalenyl formamide were not identified, research on similar molecules illustrates the methodology. For instance, a theoretical study on the hydrolysis of N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide (PFA) explored three different pathways using DFT (B3LYP) and MP2 methods. nih.gov The investigation considered both direct hydrolysis and water-assisted processes involving one or two water molecules. nih.gov The calculations revealed that for the water-assisted hydrolysis, the most favorable pathway involves the initial attack of a water molecule's oxygen on the amide's carbon atom, leading to a tetrahedral intermediate. nih.gov Subsequent proton transfer and C-N bond dissociation complete the reaction. nih.gov Such studies provide critical data on activation energy barriers, which determine the reaction rate.

Table 1: Illustrative Energy Barriers for a Model Formamide Hydrolysis Reaction nih.gov

This table presents data for the hydrolysis of N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide as a model to illustrate the outputs of reaction pathway analysis. Similar studies would be required for N-1-naphthalenyl formamide.

Reaction PathwayProcessCalculated Energy Barrier (kcal/mol)
Pathway 1Water-assisted, tetrahedral intermediateFavored
Pathway 2Direct C-N bond dissociationHigher barrier
Pathway 3Concerted attack and bond breakingHighest barrier

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, ligand binding, and interactions with the surrounding environment. frontiersin.orgstmjournals.com These simulations are crucial for understanding the structure-function relationship of molecules in complex biological systems. mdpi.com

Ligand-Enzyme Complex Stability and Interactions

MD simulations are extensively used to investigate the stability of ligand-enzyme complexes and to characterize the specific interactions that govern binding. frontiersin.org Simulations can reveal the dynamic nature of these interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic forces, which are often missed by static structural methods. frontiersin.org By analyzing the trajectory of a simulation, researchers can assess the stability of a ligand in the binding pocket of an enzyme and calculate binding free energies, which are essential for drug design and discovery. mdpi.com

Specific MD simulation studies detailing the interaction of N-1-naphthalenyl formamide with any particular enzyme are not presently available in the reviewed literature. However, the general approach would involve docking the N-1-naphthalenyl formamide molecule into the active site of a target enzyme, followed by extensive MD simulations to observe its dynamic behavior and stability within the binding pocket.

Solvation Shell Dynamics and Proton Transfer

The solvent environment plays a critical role in the behavior of molecules, influencing their structure, dynamics, and reactivity. MD simulations can explicitly model the solvent molecules surrounding a solute, providing insights into the structure and dynamics of the solvation shell. frontiersin.org This is particularly important for processes like proton transfer, which can be heavily influenced by the organization of solvent molecules and the presence of hydrogen-bonding networks. nih.gov

While there are no specific studies on the solvation dynamics of N-1-naphthalenyl formamide, research on related systems highlights the importance of the solvent. For example, studies on formamide as a polar solvent in reverse micelles show that its solvation dynamics are significantly slowed compared to the pure solvent, indicating strong interactions with the micelle interface. nih.gov Furthermore, investigations into proton transfer for other naphthalene derivatives, such as 7-hydroxy-1-naphthalenesulfonic acid in aqueous formamide solutions, demonstrate that the solvent composition directly impacts reaction kinetics. nih.gov In that study, increasing the mole fraction of formamide was found to disrupt the aqueous solvent cage, impairing the Grotthus proton-transfer mechanism and exponentially decreasing the rate of dissociation. nih.gov

Table 2: Example of Solvent Effect on Proton-Transfer Kinetics nih.gov

This table shows data for 7-hydroxy-1-naphthalenesulfonic acid in aqueous formamide to illustrate the impact of solvent on reaction dynamics. This serves as an example of the type of data that would be generated in a study of N-1-naphthalenyl formamide.

Mole Fraction of FormamideDissociation Rate Constant (k_d)Observation
LowHighEfficient proton transfer via water network.
IncreasingDecreases exponentiallyFormamide disrupts the Grotthus mechanism.
> 0.95Not measurableProton transfer is effectively halted.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic and Molecular Interaction Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to provide insights into the mechanism of action. nih.gov

Development of Predictive Models for Molecular Interactions

Modern QSAR approaches often leverage advanced computational methods, including machine learning and deep learning, to build robust predictive models. stmjournals.comnih.gov These models are trained on datasets of compounds with known activities and a wide range of calculated molecular descriptors. The goal is to create a model that can accurately predict the molecular interactions responsible for a given biological effect, such as binding affinity to a receptor or inhibitory activity against an enzyme. nih.gov For N-1-naphthalenyl formamide and its analogs, this would involve synthesizing a series of related compounds, measuring their biological activity, and using this data to develop a predictive QSAR model.

Identification of Key Structural Descriptors for Activity

A crucial outcome of QSAR modeling is the identification of the molecular descriptors that have the most significant impact on activity. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, shape indices), and topological (e.g., connectivity indices). nih.gov

While a specific QSAR model for N-1-naphthalenyl formamide is not available, a study on a series of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as potential anticancer agents provides a relevant example. nih.gov This study found that a combination of topological and electronic parameters was critical for predicting the compounds' activity. The findings suggested that electrophilic characteristics at a specific atom and the presence of certain substituents on the naphthalene ring were favorable for activity. nih.gov

Table 3: Examples of Key Structural Descriptor Types in QSAR for Naphthalene Derivatives nih.gov

This table, based on a study of naphthalenesulphonyl glutamamides, illustrates the types of descriptors that are often found to be important in QSAR models of naphthalene-containing compounds.

Descriptor CategorySpecific Descriptor TypeImplication for Activity
TopologicalETSA and RTSA indicesReflects molecular shape and branching, influencing binding.
ElectronicWang-Ford chargesIndicates electronic distribution and potential for electrostatic interactions.
Structural FeaturePresence of chlorine atomsFavorable for activity.
Structural FeaturePresence of a methoxy (B1213986) groupDetrimental to activity.

Catalytic Applications and Mechanistic Roles of N 1 Naphthalenyl Formamide Compounds

Role as Protecting Groups for Amines

The protection of amine functionalities is a critical step in multi-step organic synthesis to prevent unwanted side reactions. While amides are generally robust, their stability often necessitates harsh deprotection conditions. However, sterically hindered amide derivatives based on the naphthalene (B1677914) scaffold offer a unique solution.

A notable example is the 5-chloro-8-nitro-1-naphthoyl (NNap) group, a derivative of the N-1-naphthalenyl structure. This protecting group can be introduced to an amine under standard or mild Schotten-Baumann conditions to form a sterically stressed amide. The significant steric strain between the substituents at the C-1 and C-8 positions of the naphthalene ring is the key to its utility. This inherent strain facilitates the deprotection process under unusually mild reductive conditions.

The deprotection is achieved using reagents like zinc powder in acetic acid. The reaction proceeds via an intramolecular cyclization, where the nitro group is reduced to an amine, which then attacks the amide carbonyl. This process results in the formation of a stable lactam, releasing the original amine and effectively cleaving the protecting group under conditions that leave other sensitive functional groups intact. The yields for both the protection and deprotection steps are typically high, demonstrating the efficiency of this strategy.

Table 1: Protection and Deprotection of Various Amines using 5-Chloro-8-nitro-1-naphthoyl Chloride (NNapCl)

Amine Substrate Protection Yield (%) Deprotection Yield (%)
Benzylamine 95 96
(S)-Methyl benzyloxycarbonyl-lysinate 92 (on ε-amino group) 94
2-Amino-2-methyl-1-propanol 89 91
Aniline (B41778) 93 95

Function as Catalysts or Ligands in Organic Transformations

The structural features of N-1-naphthalenyl formamide (B127407) and its derivatives make them suitable candidates for ligands in transition metal catalysis or as organocatalysts themselves. The formamide moiety can act as a Lewis base, while the naphthalene ring system can influence the steric and electronic environment of a catalytic center.

Asymmetric Hydrosilylation of Ketimines

Asymmetric hydrosilylation of ketimines is a powerful method for producing chiral amines, which are valuable building blocks in pharmaceuticals. While direct studies on N-1-naphthalenyl formamide for this specific transformation are not extensively documented, related chiral N-aryl formamides have been successfully employed as Lewis basic organocatalysts.

For instance, N-formyl amino alcohols, which share the formamide functional group, have been shown to catalyze the enantioselective hydrosilylation of a broad range of N-aryl ketimines with trichlorosilane, achieving moderate to good enantioselectivities. researchgate.net The formamide's carbonyl oxygen is believed to activate the silicon hydride, while the chiral backbone of the ligand controls the stereochemical outcome of the hydride transfer to the imine carbon. The bulky nature of a naphthalenyl group in a similar ligand framework could provide a well-defined chiral pocket, potentially enhancing enantioselectivity by creating a more sterically demanding environment around the catalytic site. nih.gov

C–N Cross-Coupling Reactions

Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for the synthesis of arylamines. acs.org In these reactions, a ligand is crucial for facilitating the key steps of the catalytic cycle. While phosphine-based ligands are common, N-containing ligands, including amides, can also play a significant role. N-1-naphthalenyl formamide can participate in these reactions primarily as a coupling partner (nucleophile).

The general mechanism for the Buchwald-Hartwig amination involves a Pd(0) catalyst that undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then coordinates with the amine (or amide), and after deprotonation by a base, reductive elimination occurs to form the C–N bond and regenerate the Pd(0) catalyst. nih.gov The steric and electronic properties of the amine or amide nucleophile are critical. The bulky naphthalenyl group can influence the rate of both the coordination and the reductive elimination steps. While amides are generally less nucleophilic than amines, their coupling is well-established and essential for synthesizing N-aryl amides. rsc.org

Mechanistic Studies of Catalytic Activity

Understanding the mechanism by which N-1-naphthalenyl formamide-based compounds exert their catalytic influence is key to optimizing existing reactions and designing new catalysts. This involves studying how the catalyst interacts with substrates and identifying the critical steps that govern the reaction rate.

Elucidation of Catalyst-Substrate Interactions

When acting as a ligand, the N-1-naphthalenyl formamide scaffold can engage in several non-covalent interactions with substrates and metal centers, which can be elucidated through computational and spectroscopic methods. bris.ac.uknih.gov

Steric Effects : The large, planar surface of the naphthalene group creates significant steric bulk. In a catalytic complex, this can create a defined pocket that dictates how a substrate approaches the metal center, influencing regioselectivity and enantioselectivity. nih.gov

Electronic Effects & π-π Stacking : The electron-rich π-system of the naphthalene ring can engage in π-π stacking interactions with aromatic substrates. This interaction can help to pre-organize the substrate within the catalytic sphere, facilitating a more efficient reaction.

Hydrogen Bonding : The formamide N-H group and the carbonyl oxygen are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions can be crucial for binding and activating substrates.

Computational studies using Density Functional Theory (DFT) can model these interactions, providing insight into the transition state geometries and the energies of different reaction pathways. mdpi.com

Identification of Rate-Determining Steps and Intermediates

Kinetic studies and computational modeling are essential for identifying the rate-determining step (RDS) and key intermediates in a catalytic cycle involving an N-1-naphthalenyl formamide-based ligand. nih.govmit.edu

In the context of a palladium-catalyzed C–N cross-coupling reaction, the catalytic cycle involves oxidative addition, amine/amide coordination and deprotonation, and reductive elimination. researchgate.net Any of these steps can be the RDS, depending on the specific ligand, substrate, and reaction conditions.

Oxidative Addition : This step is often the RDS when using less reactive aryl chlorides or sterically hindered ligands.

Reductive Elimination : This step, where the C–N bond is formed, is frequently the RDS, especially with electron-rich aryl groups or sterically demanding ligands. The steric bulk of the N-1-naphthalenyl group could significantly influence the energy barrier of this step. DFT calculations have shown that for bulky ligands, the reductive elimination barrier can be the highest in the cycle. nih.govacs.org

Design of Novel Catalytic Systems Incorporating N-1-Naphthalenyl Formamide Scaffolds

The rational design of novel catalysts is a cornerstone of modern chemistry, aiming to create efficient, selective, and sustainable chemical transformations. The N-1-naphthalenyl formamide scaffold, while not extensively explored as a standalone catalyst, presents intriguing structural features that are highly relevant to contemporary catalyst design. Its inherent properties—a rigid aromatic backbone, a hydrogen-bonding formamide group, and potential for chirality—offer a versatile platform for developing new catalytic systems, particularly in organocatalysis and supramolecular catalysis. The design principles revolve around leveraging non-covalent interactions, modular structural modifications, and the strategic placement of ancillary functional groups to create a well-defined catalytic pocket.

The core structure of N-1-naphthalenyl formamide combines a planar, sterically demanding naphthalene ring with a formamide moiety capable of acting as both a hydrogen-bond donor (N-H) and acceptor (C=O). This dual hydrogen-bonding capability is a key feature in many bifunctional organocatalysts, which operate by simultaneously activating both the nucleophile and the electrophile in a reaction. The naphthalene group can influence the catalyst's local environment through steric hindrance and π–π stacking interactions, which are crucial for controlling substrate approach and inducing stereoselectivity.

Recent strategies in catalyst development have emphasized modularity, allowing for the fine-tuning of a catalyst's steric and electronic properties. The N-1-naphthalenyl formamide scaffold is well-suited to this approach. Functional groups can be introduced at various positions on the naphthalene ring to modulate electronic properties or introduce additional coordinating sites for metal-catalyzed reactions. For instance, introducing electron-withdrawing groups could enhance the acidity of the N-H proton, making it a more effective hydrogen-bond donor.

Furthermore, the development of C,N-palladacyclic imidazoline naphthalene (PIN) catalyst motifs highlights the utility of the naphthalene scaffold in creating robust and tunable catalyst structures. nih.gov In these systems, the interaction between substituents on the ligand and the peri-C–H bond of the naphthalene ring is crucial for creating a chiral environment around the metal center. nih.gov This principle could be adapted to N-1-naphthalenyl formamide-based ligands, where the formamide group could serve as an anchor point for a metal, while substituents on the naphthalene ring control the stereochemical outcome of the reaction.

Computational studies are instrumental in the rational design of new catalysts. nih.govnih.gov Density Functional Theory (DFT) can be employed to model the transition states of proposed catalytic cycles, providing insight into the role of the N-1-naphthalenyl formamide scaffold in substrate activation and stereodifferentiation. Such computational approaches can predict the effect of structural modifications on catalytic activity and selectivity, guiding synthetic efforts toward the most promising candidate catalysts. nih.gov For example, modeling could elucidate how the orientation of the formamide group relative to the naphthalene ring affects the geometry of the active site and its interaction with substrates.

The table below outlines potential design strategies for novel catalysts based on the N-1-naphthalenyl formamide scaffold, detailing the intended role of modifications and the types of catalytic applications they might target.

Design Strategy Modification to Scaffold Intended Catalytic Role/Principle Potential Application
Bifunctional H-Bonding Introduction of a basic moiety (e.g., tertiary amine, phosphine oxide) on the naphthalene ring.The formamide N-H group acts as a Brønsted acid to activate an electrophile, while the basic moiety activates a nucleophile.Asymmetric Michael additions, aldol reactions.
Chiral Scaffolding Synthesis of atropisomeric derivatives by introducing bulky groups at the 8-position of the naphthalene ring to restrict rotation around the C-N bond.The axially chiral naphthalene backbone creates a defined chiral pocket, enforcing a specific orientation of the substrate.Enantioselective acyl-transfer reactions, Diels-Alder reactions.
Supramolecular Assembly Functionalization with groups capable of self-assembly (e.g., long alkyl chains, additional amide groups).Formation of ordered, cage-like structures through intermolecular hydrogen bonding and π-stacking, creating a microenvironment that enhances reaction rates and selectivity.Catalysis in aqueous media, substrate-selective transformations.
Ligand for Metal Catalysis Introduction of a coordinating atom (e.g., phosphorus, sulfur) on the naphthalene ring or replacement of the formyl hydrogen with a coordinating group.The formamide oxygen and the additional heteroatom act as a bidentate ligand to chelate a metal center, while the naphthalene provides steric influence.Asymmetric hydrogenation, cross-coupling reactions.

These design concepts are based on established principles in asymmetric catalysis, where the combination of a rigid scaffold with functional groups capable of specific interactions leads to highly effective and selective catalysts. nih.gov While experimental validation is required, the N-1-naphthalenyl formamide structure represents a promising and largely untapped scaffold for the development of the next generation of catalysts.

Derivatization Strategies and Functionalization of N 1 Naphthalenyl Formamide

Synthesis of Heterocyclic Compounds Incorporating the Naphthyl Moiety

N-1-naphthalenyl amides are valuable precursors for constructing fused and substituted heterocyclic compounds. By leveraging the reactivity of the amide group and the naphthyl ring, a variety of nitrogen- and sulfur-containing ring systems can be synthesized, including nicotinamides, thieno[2,3-b]pyridines, and various pyrimidine derivatives.

A robust synthetic pathway to nicotinamide and thieno[2,3-b]pyridine derivatives carrying the N-1-naphthyl group begins with N-1-naphthyl-3-oxobutanamide. This starting material, closely related to N-1-naphthalenyl formamide (B127407), undergoes reaction with arylidinecyanothioacetamide in an ethanol/piperidine solution to yield pyridine-2(1H)-thiones. bu.edu.egnih.gov These intermediates are crucial for building the target heterocyclic systems.

The resulting pyridine-2(1H)-thione can then be reacted with various α-haloketones to produce 6-thio-N-1-naphthyl-nicotinamide derivatives. Subsequent intramolecular cyclization of these nicotinamides, often facilitated by a base such as sodium ethoxide, leads to the formation of the thieno[2,3-b]pyridine core. bu.edu.egnih.gov This strategy allows for the introduction of various substituents on the thiophene and pyridine rings, depending on the choice of α-haloketone and arylidinecyanothioacetamide precursors.

Table 1: Synthesis of N-1-Naphthyl Substituted Thieno[2,3-b]pyridine Derivatives

Step Starting Material Reagent(s) Intermediate/Product Description
1 N-1-Naphthyl-3-oxobutanamide Arylidinecyanothioacetamide, Piperidine/Ethanol Pyridine-2(1H)-thione derivative Formation of the core pyridine-thione ring.
2 Pyridine-2(1H)-thione derivative α-Haloketone 6-thio-N-1-Naphthyl-nicotinamide derivative S-alkylation to form the nicotinamide precursor.
3 6-thio-N-1-Naphthyl-nicotinamide derivative Sodium Ethoxide/Ethanol Thieno[2,3-b]pyridine derivative Intramolecular cyclization to form the fused thiophene ring.

The synthetic utility of the thieno[2,3-b]pyridine scaffold, bearing the N-1-naphthyl moiety, extends to the creation of more complex bi- and tricyclic annulated systems. The amino group on the thieno[2,3-b]pyridine ring serves as a handle for further cyclization reactions. bu.edu.egnih.gov

For instance, reacting the amino-thieno[2,3-b]pyridine intermediate with hydrazine hydrate yields a carbohydrazide derivative. This derivative can be further treated with reagents like formic acid or triethylorthoformate to construct pyridothienotriazepine systems. nih.gov Alternatively, diazotization of the aminohydrazide can lead to an azide, which upon Curtius rearrangement, forms an imidazothienopyridine, a tricyclic system. nih.gov Another strategy involves the diazotization and self-coupling of an amino-thieno[2,3-b]pyridine to form a pyridothienotriazine, demonstrating the versatility of this precursor in generating diverse tricyclic architectures. nih.gov

Formamide itself is a key reagent in the synthesis of pyrimidine rings. The amino-substituted thieno[2,3-b]pyridine derivatives, which carry the N-1-naphthyl group, can be directly converted into pyridothienopyrimidine derivatives. This is achieved by heating the amino precursor with formamide, which acts as a source for the additional carbon and nitrogen atoms needed to close the pyrimidine ring. bu.edu.egnih.gov This reaction provides a direct method to fuse a pyrimidine ring onto the existing thieno[2,3-b]pyridine core, resulting in a tricyclic heterocyclic system. nih.gov

Similarly, reacting the same precursor with benzoyl isothiocyanate yields a thiourea derivative. This intermediate can then be cyclized under basic conditions (e.g., alcoholic NaOH) to afford a different pyridothienopyrimidine derivative. nih.gov These methods highlight how N-1-naphthalenyl formamide and its related structures can be integral components in the synthesis of complex, fused heterocyclic systems like thienopyrimidines. nih.govnih.gov

Introduction of Diverse Functional Groups

Beyond using N-1-naphthalenyl formamide as a building block for heterocycles, its structure can be modified by introducing various functional groups onto the naphthalene (B1677914) ring or at the formamide nitrogen. These functionalizations can alter the electronic properties and steric profile of the molecule.

The direct electrophilic halogenation of N-1-naphthalenyl formamide is not extensively detailed in the available literature. However, the reactivity of the naphthalene ring system towards electrophiles is well-established. The formamido group (-NHCHO) is an activating ortho-, para-director. For the 1-naphthyl system, this directing effect would favor electrophilic substitution at the C2 and C4 positions of the naphthalene ring. The C4 position is generally favored due to reduced steric hindrance compared to the C2 position.

Therefore, reactions with standard halogenating agents, such as N-halosuccinimides (NCS, NBS), are expected to yield primarily 4-halo-N-1-naphthalenyl formamide. libretexts.org The development of powerful electrophilic halogenating agents based on N-X anomeric amides offers a modern approach that can halogenate even less reactive compounds under mild conditions, which could be applicable to this substrate. nih.govorientjchem.org

Information regarding the direct chalcogenation (introduction of sulfur, selenium, or tellurium) of N-1-naphthalenyl formamide is scarce. However, sulfonation of naphthalene is a well-known industrial process. Treatment of naphthalene with sulfuric acid can yield naphthalene-1-sulfonic acid. wikipedia.org The presence of the activating formamido group would likely facilitate this reaction and influence the position of sulfonation, again favoring the C4 position.

Functionalization of N-1-naphthalenyl formamide can also be achieved through alkylation or arylation, either at the formamide nitrogen (N-alkylation/N-arylation) or on the aromatic ring.

N-Alkylation and N-Arylation: The nitrogen atom of the formamide group can be deprotonated by a suitable base, and the resulting anion can react with alkyl halides to yield N-alkylated products. Various methods have been developed for the N-alkylation of amides and related nitrogen heterocycles, often employing bases like potassium hydroxide (B78521) or potassium carbonate in solvents such as DMF or in ionic liquids. These methodologies are generally applicable and could be used for the N-alkylation of N-1-naphthalenyl formamide.

Similarly, N-arylation can be accomplished through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between the formamide and an aryl halide. This provides a route to N-aryl-N-(1-naphthyl)formamides.

Ring Functionalization: Intramolecular cyclization reactions represent a powerful strategy for the functionalization of N-aryl amides. The Bischler-Napieralski reaction, for example, involves the acid-catalyzed cyclization of a β-arylethylamide. While this specific reaction requires a two-carbon linker, analogous intramolecular electrophilic aromatic substitutions can lead to the formation of fused ring systems, effectively resulting in an intramolecular alkylation or arylation of the naphthyl ring.

Chemo- and Regioselective Functionalization Studies

The formamide moiety in N-1-naphthalenyl formamide can act as a directing group, guiding the functionalization to specific positions on the naphthalene ring. This chemo- and regioselectivity is a cornerstone of modern synthetic chemistry, enabling precise molecular architecture construction. While studies focusing exclusively on N-1-naphthalenyl formamide are not extensively documented, valuable insights can be drawn from research on analogous N-aryl amide and 1-substituted naphthalene systems.

Transition metal-catalyzed C-H activation is a prominent strategy for achieving regioselective functionalization. The formyl group, being a modest coordinating group, can direct metallation to its ortho positions. In the context of N-1-naphthalenyl formamide, this would correspond to the C2 and C8 (peri) positions of the naphthalene nucleus. The choice of catalyst, oxidant, and reaction conditions plays a crucial role in determining the preferred site of reaction.

For instance, palladium catalysis is a powerful tool for C-H functionalization. In related systems, such as 1-naphthaldehydes, palladium-catalyzed C-H halogenation has demonstrated C8-regioselectivity in the absence of other directing influences. This suggests that the peri C-H bond is sterically and electronically accessible for such transformations. The formation of an intermediate complex between the palladium catalyst and the formamide's oxygen atom could facilitate the cyclometalation step, leading to selective activation of the C8-H bond.

Rhodium catalysts have also been employed for the C-H functionalization of naphthalene derivatives. For example, the olefination of 1-naphthylamines, guided by a directing group, showcases the potential for introducing carbon-carbon bonds at specific locations. It is conceivable that under appropriate conditions, a rhodium catalyst could direct the olefination of N-1-naphthalenyl formamide to either the C2 or C8 position, depending on the ligand environment and steric factors.

The table below summarizes plausible chemo- and regioselective functionalization reactions of N-1-naphthalenyl formamide based on studies of related naphthalene derivatives.

Reaction TypeCatalyst SystemProbable RegioselectivityPotential Product
C-H ArylationPd(OAc)₂ / LigandC8 (peri)N-(8-Aryl-1-naphthalenyl)formamide
C-H Olefination[RhCp*Cl₂]₂ / AgSbF₆C2 or C8N-(2- or 8-Vinyl-1-naphthalenyl)formamide
C-H HalogenationPd(OAc)₂ / N-HalosuccinimideC8 (peri)N-(8-Halo-1-naphthalenyl)formamide

Development of High-Yield and Atom-Economical Derivatization Protocols

The development of synthetic protocols that are both high-yielding and atom-economical is a primary goal in green chemistry and sustainable synthesis. In the context of N-1-naphthalenyl formamide derivatization, this involves maximizing the incorporation of atoms from the reactants into the final product and minimizing waste.

C-H activation/functionalization reactions are inherently atom-economical as they avoid the use of pre-installed activating groups (like halides or organometallics) that are ultimately discarded. The direct coupling of C-H bonds with various partners, such as alkenes, alkynes, or aryl sources, represents a significant step towards this goal.

To achieve high yields, optimization of reaction parameters is critical. This includes the choice of catalyst, solvent, temperature, and reaction time. For palladium-catalyzed reactions, the selection of an appropriate ligand can significantly enhance catalytic activity and product yield. Similarly, for rhodium-catalyzed processes, the use of a suitable silver salt as a halide scavenger can be crucial for catalyst turnover and efficiency.

The concept of "transient directing groups" offers a promising avenue for atom-economical derivatization. While the formyl group in N-1-naphthalenyl formamide can itself act as a directing group, its directing ability might be modest. In such cases, the in-situ formation of a more effective directing group that can be easily removed or is traceless after the reaction can lead to higher efficiency and selectivity. For example, the condensation of the formamide with an amine to form a transient imine could enhance the directing group's efficacy.

The following table outlines key features of high-yield and atom-economical protocols applicable to the derivatization of N-1-naphthalenyl formamide.

Protocol FeatureDescriptionImplication for N-1-Naphthalenyl Formamide Derivatization
Catalytic C-H Activation Direct functionalization of C-H bonds without pre-activation.Reduces synthetic steps and waste, improving overall efficiency.
High-Turnover Catalysts Use of highly active and stable catalysts to achieve high product yields with low catalyst loading.Lowers cost and minimizes metal contamination in the final product.
Waste Minimization Reactions designed to produce minimal byproducts.Aligns with the principles of green chemistry, making the process more environmentally friendly.
One-Pot Reactions Multiple synthetic transformations are carried out in a single reaction vessel.Saves time, resources, and reduces the need for purification of intermediates, often leading to higher overall yields.

Advanced Research Directions and Emerging Paradigms in N 1 Naphthalenyl Formamide Chemistry

Exploration of N-1-Naphthalenyl Formamide (B127407) in Materials Science

While direct applications of N-1-naphthalenyl formamide in materials science are still in nascent stages, its structural motifs suggest significant potential. The rigid and planar naphthalene (B1677914) core, combined with the hydrogen-bonding capability of the formamide group, makes it an attractive building block for novel polymers and functional materials.

One potential avenue of exploration lies in the development of high-performance polymers. The incorporation of the naphthalenyl group into polymer backbones could enhance thermal stability and mechanical strength due to the inherent rigidity of the aromatic system. For instance, polysilylureas, which can be synthesized from diisocyanates, can form tough, clear, and colorless films with high softening points, often in the range of 175-250°C or higher. google.com The synthesis of analogous polymers from N-1-naphthalenyl formamide derivatives could lead to materials with desirable properties for applications in electronics, aerospace, and coatings.

Furthermore, the unique photophysical properties of the naphthalene moiety could be harnessed in the design of functional materials. Naphthalene derivatives are known for their fluorescence, and incorporating N-1-naphthalenyl formamide into polymer matrices or as a component in organic light-emitting diodes (OLEDs) could lead to new luminescent materials. Research into the synthesis and characterization of such materials would be a key step in unlocking their potential.

Potential Application AreaKey Structural FeatureAnticipated Properties
High-Performance PolymersRigid naphthalene coreEnhanced thermal stability, mechanical strength
Organic Electronics (OLEDs)Fluorescent naphthalene moietyLuminescence, charge transport
Functional CoatingsAromatic and polar groupsAdhesion, barrier properties, UV resistance

Application in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers fertile ground for the application of N-1-naphthalenyl formamide. The specific arrangement of atoms in this molecule allows for a variety of intermolecular interactions that can drive the formation of ordered, self-assembled structures.

The crystal structure of N-(1-Naphthyl)formamide reveals the presence of intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. researchgate.net These non-covalent forces are fundamental to the formation of well-defined molecular assemblies. The hydrogen bonds create chains of molecules, while the π–π stacking of the naphthalene rings further stabilizes the structure. researchgate.net

Building on this understanding, researchers can design and synthesize derivatives of N-1-naphthalenyl formamide to create more complex supramolecular architectures. For example, the introduction of additional functional groups could promote the formation of gels, liquid crystals, or other soft materials. Studies on naphthalene diimide-based molecules have shown that the nature and position of amide groups can significantly influence self-assembly, gelation, and even the optical and semiconducting properties of the resulting materials. rsc.org Similar principles could be applied to N-1-naphthalenyl formamide to create a diverse range of functional supramolecular systems.

Type of InteractionRole in Self-AssemblyPotential Supramolecular Structure
N—H⋯O Hydrogen BondsDirectional, strong interactionChains, sheets
π–π StackingStabilization of aromatic coresColumns, aggregates
van der Waals ForcesGeneral intermolecular attractionClose packing in crystals

Development of Advanced Analytical Methods for Detection and Quantification

As the interest in N-1-naphthalenyl formamide and its derivatives grows, the need for sensitive and selective analytical methods for their detection and quantification becomes increasingly important. While specific methods for this compound are not yet widely established, techniques used for similar molecules can be adapted and optimized.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of organic compounds. A reverse-phase HPLC method has been described for the analysis of the related compound, N-1-Naphthylbenzamide, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com A similar approach could be developed for N-1-naphthalenyl formamide, with the potential for mass spectrometry (MS) detection for enhanced selectivity and sensitivity. For MS-compatible applications, formic acid would be a suitable replacement for phosphoric acid in the mobile phase. sielc.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. A method for the trace analysis of N-1-naphthylphthalamic acid in water involves extraction, esterification, and subsequent conversion to a stable phthalimide (B116566) in the GC injector port for detection. nih.gov This strategy of in-port derivatization could potentially be applied to N-1-naphthalenyl formamide to improve its chromatographic behavior and detection limits.

Analytical TechniquePotential ApplicationKey Considerations
HPLC-UV/MSQuantification in various matricesOptimization of mobile phase and column chemistry
GC-MSTrace analysis, structural confirmationDerivatization to improve volatility and stability
Spectroscopy (UV-Vis, Fluorescence)Preliminary detection and characterizationSolvent effects on spectral properties

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Predictive modeling can be employed to forecast the physicochemical properties of N-1-naphthalenyl formamide and its derivatives. patheon.com By training ML models on large datasets of chemical structures and their corresponding properties, it is possible to predict parameters such as solubility, melting point, and electronic properties for novel, yet-to-be-synthesized compounds. This in silico screening can significantly accelerate the discovery of new materials with desired characteristics. patheon.com

Furthermore, generative AI models can be used to design new molecules with tailored properties. acs.org These models, combined with reinforcement learning, can explore vast chemical spaces to identify novel derivatives of N-1-naphthalenyl formamide that are optimized for specific applications, such as enhanced fluorescence or improved thermal stability. acs.org AI can also assist in planning the synthesis of these new compounds by predicting reaction outcomes and suggesting optimal reaction conditions.

Sustainable Synthesis and Degradation Strategies for N-1-Naphthalenyl Formamide

In line with the principles of green chemistry, the development of sustainable methods for the synthesis and degradation of N-1-naphthalenyl formamide is a critical area of future research.

Conventional methods for the synthesis of N-formamides often rely on an excess of reagents, leading to significant waste. researchgate.net Greener alternatives are being explored, such as the use of CO2-derived formamides in alcoholysis reactions catalyzed by solid bases to produce valuable chemicals like methyl formate (B1220265). mdpi.com Another promising approach is the direct synthesis of N-formamides from amines and a C1 source, such as methanol (B129727) or even carbon dioxide, using efficient catalytic systems. researchgate.netresearchgate.net Research into applying these green synthetic routes to N-1-naphthalenyl formamide could lead to more environmentally friendly production processes. ajgreenchem.com

The environmental fate of N-1-naphthalenyl formamide is another important consideration. The naphthalene core of the molecule suggests that it may be susceptible to microbial degradation. Numerous microorganisms, particularly from the genus Pseudomonas, are known to degrade naphthalene and its derivatives as a sole source of carbon and energy. frontiersin.orgsmujo.idnih.gov The degradation pathways often involve the action of dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and eventual mineralization. nih.govethz.ch Investigating the biodegradability of N-1-naphthalenyl formamide by these microbial strains could provide valuable insights into its environmental persistence and potential for bioremediation.

StrategyApproachPotential Benefits
Sustainable SynthesisCatalytic N-formylation with CO2 or methanolReduced waste, use of renewable feedstocks
Green SolventsUse of environmentally benign reaction mediaMinimized environmental impact
BiodegradationMicrobial degradation by naphthalene-degrading bacteriaNatural attenuation in the environment, bioremediation of contaminated sites

Q & A

What synthetic methodologies are recommended for preparing Formamide, N-1-naphthalenyl- with high purity?

Methodological Answer:
A factorial design approach is advised to optimize reaction parameters such as temperature, solvent polarity, and stoichiometry. For instance, varying the molar ratio of 1-naphthylamine to formamide derivatives while monitoring yield via HPLC can identify optimal conditions . Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures purity. Validate purity through melting point analysis and comparative TLC against known standards .

Which spectroscopic techniques are most effective for characterizing Formamide, N-1-naphthalenyl-?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO to resolve aromatic protons and amide carbonyl signals.
  • IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650–1700 cm1^{-1}) and N-H bending (~1550 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion validation.
  • X-ray Crystallography : Single-crystal diffraction (CCDC deposition) provides unambiguous structural confirmation .
TechniqueKey ParametersExpected Outcomes
NMRDeuterated DMSO, 400+ MHzAromatic proton splitting, carbonyl resonance
IRKBr pellet, 400–4000 cm1^{-1}Amide functional group identification
MSESI+/EI mode, 70 eVMolecular ion ([M+H]+^+) and fragmentation pattern

How can researchers resolve contradictions in reported reactivity data for Formamide, N-1-naphthalenyl-?

Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., solvent effects, trace impurities). Implement a quasi-experimental design with a control group to isolate variables . For example, replicate conflicting studies under standardized conditions (e.g., anhydrous vs. hydrated solvents) while monitoring reaction kinetics via UV-Vis spectroscopy. Cross-reference findings with computational models (DFT) to identify thermodynamic vs. kinetic pathways .

What computational strategies are suitable for modeling the electronic structure of Formamide, N-1-naphthalenyl-?

Methodological Answer:
Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311+G(d,p) basis set provides reliable electronic structure predictions. Validate computed geometries against crystallographic data (e.g., bond lengths, angles) . Solvent effects can be incorporated using the PCM model. For reaction mechanisms, perform transition-state analysis with IRC verification .

How to design experiments investigating Formamide, N-1-naphthalenyl- in catalytic applications?

Methodological Answer:
Adopt a pre-test/post-test design with a nonequivalent control group . For example, compare catalytic efficiency in cross-coupling reactions using Pd(0) complexes with/without the compound. Monitor turnover frequency (TOF) via GC-MS and correlate with steric/electronic parameters from DFT. Align hypotheses with theoretical frameworks on amide-assisted metal coordination .

What protocols ensure accurate stability assessment of Formamide, N-1-naphthalenyl- under varying conditions?

Methodological Answer:
Design accelerated stability studies using factorial experiments:

  • Variables : Temperature (25°C–60°C), humidity (0–75% RH), light exposure.
  • Analysis : Periodic HPLC sampling to track degradation products. Pair with FTIR to detect structural changes (e.g., hydrolysis to 1-naphthylamine) .

How to integrate crystallographic data with spectroscopic results for structural validation?

Methodological Answer:
Cross-validate X-ray diffraction data (e.g., CCDC-2100901 ) with NMR/IR findings. For instance, compare computed NMR chemical shifts (from DFT-optimized structures) with experimental values. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects.

Why is aligning research on Formamide, N-1-naphthalenyl- with theoretical frameworks critical?

Methodological Answer:
Theoretical frameworks (e.g., frontier molecular orbital theory for reactivity predictions) guide hypothesis formulation and experimental design . For example, studying nucleophilic attack positions on the naphthalene ring requires HOMO/LUMO maps from computational chemistry. This alignment ensures methodological rigor and contextualizes findings within broader scientific discourse .

What methodological steps address ethical and reproducibility concerns in studies of this compound?

Methodological Answer:

  • Data Transparency : Publish raw crystallographic data (CCDC), synthetic protocols, and spectral traces.
  • Replication Studies : Encourage independent validation through open-access journals.
  • Ethical Sampling : Adhere to institutional guidelines for chemical handling and waste disposal .

How can researchers leverage hybrid methodologies (experimental + computational) for comprehensive analysis?

Methodological Answer:
Combine factorial experimental designs with molecular dynamics simulations to explore solvent-dependent behavior. For example, simulate solvation effects in DMSO vs. chloroform and validate with 1H^1H-NMR chemical shift changes. This dual approach bridges empirical observations with mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.